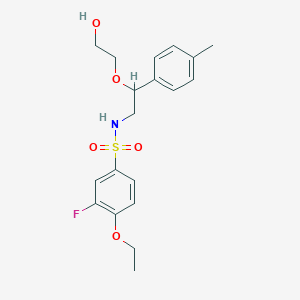

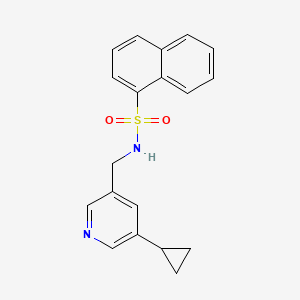

4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

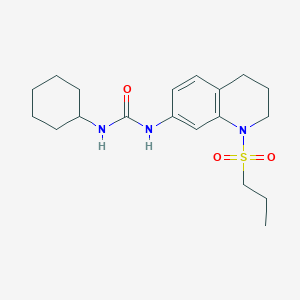

4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, also known as EFNB, is a sulfonamide compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. EFNB is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.

Applications De Recherche Scientifique

Synthesis and Bioactivity Studies

- Sulfonamide derivatives have been synthesized and assessed for various biological activities, including cytotoxicity, tumor-specificity, and potential as carbonic anhydrase (CA) inhibitors. For instance, certain sulfonamide compounds have shown interesting cytotoxic activities which may be crucial for anti-tumor activity studies, alongside strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

Endothelin Receptor Antagonists

- Sulfonamide derivatives have been evaluated as endothelin receptor antagonists for the prevention of subarachnoid hemorrhage-induced delayed cerebral vasospasm, showcasing their potential in addressing cerebrovascular conditions (Zuccarello et al., 1996).

PET Imaging Agents

- In the field of diagnostic imaging, sulfonamide derivatives have been explored for their potential as positron emission tomography (PET) selective radioligands, contributing to advancements in imaging techniques for better disease diagnosis and treatment monitoring (Gao et al., 2014).

Electrophilic Fluorinating Reagents

- The development of novel electrophilic fluorinating reagents, such as N-fluoro-benzenesulfonimide derivatives, demonstrates the role of sulfonamide-based compounds in enhancing the enantioselectivity of fluorination reactions, important for the synthesis of pharmaceuticals and agrochemicals (Yasui et al., 2011).

Crystal Structures

- Investigating the crystal structures of sulfonamide compounds aids in understanding the supramolecular architecture and intermolecular interactions, which is vital for designing materials with specific properties (Rodrigues et al., 2015).

Fluorophores for Zinc(II) Detection

- Sulfonamide-based fluorophores have been studied for their application in detecting Zinc(II) ions, a key area in bioinorganic chemistry relevant for understanding cellular processes and designing diagnostic tools (Kimber et al., 2001).

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FNO5S/c1-3-25-18-9-8-16(12-17(18)20)27(23,24)21-13-19(26-11-10-22)15-6-4-14(2)5-7-15/h4-9,12,19,21-22H,3,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDVONFYTNZAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2587113.png)

![N,N-dimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2587114.png)

![(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2587118.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)

![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)